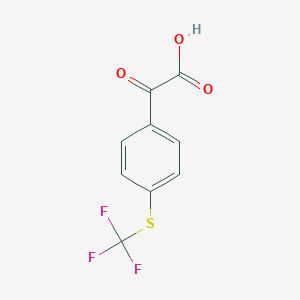
3,3,4,4-tetrafluoropentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,4-Tetrafluoropentanoic acid is a fluorinated organic compound with the molecular formula C5H6F4O2 It is characterized by the presence of four fluorine atoms attached to the third and fourth carbon atoms of the pentanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-tetrafluoropentanoic acid typically involves the fluorination of pentanoic acid derivatives. One common method is the direct fluorination of 3,4-dihalopentanoic acids using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors. For example, the fluorination of 3,4-dihalopentanoic acids followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3,4,4-Tetrafluoropentanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding perfluorinated carboxylates.
Reduction: Reduction of the carboxylic acid group can yield fluorinated alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products Formed:
Oxidation: Perfluorinated carboxylates.
Reduction: Fluorinated alcohols.
Substitution: Various substituted fluorinated compounds depending on the nucleophile used.
Applications De Recherche Scientifique
3,3,4,4-Tetrafluoropentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Mécanisme D'action
The mechanism of action of 3,3,4,4-tetrafluoropentanoic acid involves its interaction with molecular targets through its fluorinated groups. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
5-Bromo-4,4,5,5-tetrafluoropentanoic acid: Similar in structure but with a bromine atom instead of a hydrogen atom at the fifth position.
3,3,4,4-Tetrafluorobutanoic acid: A shorter chain analog with similar fluorination pattern.
3,3,4,4-Tetrafluorohexanoic acid: A longer chain analog with similar fluorination pattern.
Uniqueness: 3,3,4,4-Tetrafluoropentanoic acid is unique due to its specific chain length and fluorination pattern, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high thermal stability and resistance to chemical degradation.
Propriétés
Numéro CAS |
2228927-90-8 |
|---|---|
Formule moléculaire |
C5H6F4O2 |
Poids moléculaire |
174.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



